5(6)-Carboxy-2',7'-dichlorofluorescein

Vue d'ensemble

Description

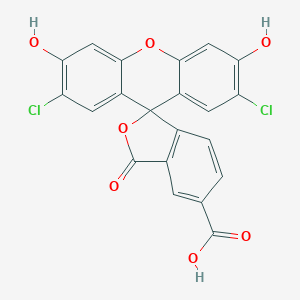

5-Carboxy-2’,7’-dichlorofluorescein is a fluorescent dye commonly used in various scientific research applications. It is a derivative of fluorescein, modified to include carboxyl and dichloro groups, which enhance its properties for specific uses. This compound is particularly valuable for its ability to act as a pH indicator and a probe for detecting reactive oxygen species (ROS) within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2’,7’-dichlorofluorescein typically involves the reaction of fluorescein with chlorinating agents to introduce chlorine atoms at the 2’ and 7’ positions. The carboxyl group is then introduced through carboxylation reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 5-Carboxy-2’,7’-dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

5-Carboxy-2’,7’-dichlorofluorescein undergoes various chemical reactions, including:

Oxidation: It can be oxidized by reactive oxygen species, which is a key feature for its use as a ROS probe.

Hydrolysis: The compound can undergo hydrolysis, especially in the presence of esterases, to yield the fluorescent product.

Common Reagents and Conditions

Common reagents used in reactions with 5-Carboxy-2’,7’-dichlorofluorescein include oxidizing agents like hydrogen peroxide and enzymes like esterases. The reactions are typically carried out under physiological conditions, such as neutral pH and ambient temperature .

Major Products Formed

The major products formed from these reactions include the oxidized form of the compound, which exhibits fluorescence, and hydrolyzed products that are used in various assays .

Applications De Recherche Scientifique

Cell Viability Assays

5(6)-Carboxy-2',7'-dichlorofluorescein is extensively utilized in fluorescence-based assays to evaluate cell viability and proliferation. This application is crucial for researchers assessing the effects of drugs or treatments on cell health. The compound can penetrate cell membranes, where it is converted to a fluorescent product upon oxidation, allowing for quantitative analysis of live versus dead cells.

Detection of Reactive Oxygen Species (ROS)

The compound is particularly effective in detecting ROS within cells, aiding studies related to oxidative stress and cellular signaling pathways. When ROS levels rise, DCFH is oxidized to produce a highly fluorescent form, enabling real-time monitoring of oxidative stress in various cell types.

| Application | Mechanism | Key Benefits |

|---|---|---|

| Cell Viability Assays | Fluorescence emission upon oxidation | Reliable assessment of drug effects |

| ROS Detection | Conversion to fluorescent product in presence of ROS | Real-time monitoring of oxidative stress |

Apoptosis Detection

This compound can also be employed to detect apoptosis (programmed cell death). By measuring fluorescence intensity changes, researchers can infer the extent of apoptosis in response to therapeutic interventions or disease conditions.

Tracking Pollutants

In environmental science, this compound is used to monitor the uptake and distribution of pollutants in aquatic systems. This application helps assess ecosystem health and contamination levels by tracking how pollutants interact with biological systems.

Oxidative Stress in Hepatocytes

A study demonstrated the use of liposome-delivered 5(6)-carboxy-DCFH for real-time visualization of oxidant production during liver ischemia-reperfusion. This method allowed researchers to monitor oxidative stress dynamics in vivo, providing insights into liver function and pathology .

Cancer Research

In cancer studies, 5(6)-carboxy-DCFH has been utilized to investigate the role of ROS in tumor progression and response to chemotherapy. By quantifying ROS levels, researchers can better understand how cancer cells adapt to oxidative stress and develop resistance to treatments .

Mécanisme D'action

The mechanism of action of 5-Carboxy-2’,7’-dichlorofluorescein involves its ability to diffuse into cells and be hydrolyzed by intracellular esterases. This hydrolysis yields the fluorescent product, which can then be oxidized by ROS, resulting in a measurable fluorescent signal. This property makes it an effective probe for detecting oxidative stress and studying cellular responses to oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,7’-Dichlorofluorescein: Similar in structure but lacks the carboxyl group, making it less effective as a pH indicator.

5-Carboxyfluorescein: Lacks the dichloro groups, which affects its fluorescence properties and sensitivity to pH changes.

Dichlorofluorescein Diacetate: A membrane-permeant compound that is hydrolyzed to dichlorofluorescein within cells.

Uniqueness

5-Carboxy-2’,7’-dichlorofluorescein is unique due to its combination of carboxyl and dichloro groups, which enhance its fluorescence properties and make it highly effective as a pH indicator and ROS probe. Its ability to be hydrolyzed by esterases and oxidized by ROS provides a versatile tool for various scientific applications .

Activité Biologique

5(6)-Carboxy-2',7'-dichlorofluorescein (CDF) is a fluorescent compound widely used in biological research, particularly as a probe for detecting reactive oxygen species (ROS) and assessing cellular health. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₈H₁₄Cl₂O₇

- Molecular Weight : 445.22 g/mol

- Excitation/Emission : 504/529 nm

- Solubility : Soluble in DMSO and DMF

- pKa : Approximately 4.8, making it suitable for use in slightly acidic environments.

This compound is converted to its highly fluorescent form by intracellular esterases, which cleave acetate groups from its diacetate precursor (this compound diacetate, or CDCFDA). This conversion allows for the retention of the compound within cells, enabling the measurement of oxidative stress via fluorescence intensity changes upon ROS generation .

ROS Detection

CDF is primarily utilized as a fluorescent indicator for ROS in various cell types. Its ability to indicate oxidative stress has made it a valuable tool in studies related to:

- Cancer Research : CDF has been employed to visualize oxidant production during liver ischemia-reperfusion injury, demonstrating its role in understanding oxidative stress in cancer cells .

- Neurobiology : Studies have shown that CDF can detect ROS generation in human brain cells exposed to metal sulfates, indicating its potential in neurodegenerative disease research .

Case Studies and Research Findings

-

Hepatic Disposition Study :

A study investigated the hepatic disposition of CDF and its diacetate form in isolated perfused rat livers. The results indicated that probenecid significantly reduced the recovery of CDF in bile, suggesting that CDF is a substrate for multidrug resistance-associated proteins (Mrp2 and Mrp3), which play crucial roles in drug transport across cellular membranes .Parameter Wild-Type Livers Mrp2-Deficient Livers Recovery in Bile 65% ± 8% 0% Effect of Probenecid Decreased to 15% ± 2% No effect -

Oxidative Stress Visualization :

In a controlled experiment using liposome-delivered CDF, researchers were able to visualize real-time hepatocellular oxidant production during liver ischemia-reperfusion. This method provided insights into the timing and extent of oxidative stress during such events . -

Caco-2 Monolayer Permeability Studies :

The permeability of CDF was assessed using Caco-2 cell monolayers to evaluate its transport characteristics. Results indicated robust MRP2 functional activity, confirming the utility of CDF as a model substrate for studying drug transport mechanisms .

Propriétés

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CDCF in studying ischemia-reperfusion injury in the heart?

A: CDCF has been used to monitor changes in reactive oxygen species (ROS) within the heart during ischemia-reperfusion injury. [] In a study using a Langendorff-perfused rat heart model, researchers observed an increase in CDCF fluorescence upon reperfusion, indicating elevated ROS levels. This rise in ROS was significantly attenuated by ischemic preconditioning, a cardioprotective intervention, suggesting a link between ROS and reperfusion injury.

Q2: Can you provide details on the analytical techniques employed in the research involving CDCF?

A: The research papers employed a combination of fluorescence microscopy, flow cytometry, and confocal microscopy to analyze CDCF fluorescence and assess various cellular processes. [, ] In studies focusing on vacuolar function, fluorescence microscopy allowed for the visualization of CDCF accumulation within vacuoles. Flow cytometry enabled the quantification of CDCF fluorescence intensity at a single-cell level, providing insights into vacuolar function within a cell population. Confocal microscopy, with its enhanced optical resolution, facilitated the visualization of vacuolar morphology and the assessment of changes in vacuolar size and fragmentation in response to genetic modifications. These diverse analytical techniques highlight the versatility of CDCF as a tool for studying cellular processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.